2-isocyanatothiolane
Description
2-Isocyanatothiolane is a sulfur-containing heterocyclic compound with a five-membered thiolane ring (tetrahydrothiophene) and an isocyanate (-NCO) functional group at the 2-position. This structure confers unique reactivity due to the combination of the strained thiolane ring and the electrophilic isocyanate group. The sulfur atom may enhance chelation properties or alter solubility compared to conventional isocyanates.
Properties
CAS No. |
76197-85-8 |
|---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanatothiolane can be synthesized through several methods. One common approach involves the reaction of thiolane with phosgene or its derivatives under controlled conditions. Another method includes the use of thiolane and isocyanate precursors in the presence of a catalyst to facilitate the formation of the isocyanate group .
Industrial Production Methods: In industrial settings, the production of 2-isocyanatothiolane often involves the use of large-scale reactors where thiolane is reacted with phosgene or other isocyanate-forming agents. The reaction conditions are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanatothiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ureas and carbamates.
Scientific Research Applications
2-Isocyanatothiolane has found applications in various fields of research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules.
Mechanism of Action
The mechanism of action of 2-isocyanatothiolane involves the reactivity of its isocyanate group. This group can react with nucleophiles such as amines, alcohols, and thiols, forming stable covalent bonds. This reactivity is exploited in various applications, including the formation of ureas, carbamates, and thiocarbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Hexamethylene Diisocyanate (HDI)
- Structure : Linear aliphatic diisocyanate (1,6-diisocyanatohexane) with two terminal -NCO groups .
- Reactivity : Lower reactivity than aromatic isocyanates due to the absence of electron-withdrawing groups; primarily undergoes polyaddition with polyols to form light-stable polyurethanes.
- Applications : Used in automotive coatings, adhesives, and weather-resistant elastomers .
Toluene Diisocyanate (TDI)
- Structure : Aromatic diisocyanate (commonly 2,4- and 2,6-isomers) with methyl and -NCO groups on a benzene ring .
- Reactivity : Higher reactivity due to aromatic electron-withdrawing effects; prone to hydrolysis and polymerization.
- Applications : Dominates flexible polyurethane foam production (e.g., mattresses, insulation) .
2-Isocyanatothiolane
- Structure: Monoisocyanate with a sulfur heterocycle, combining ring strain and sulfur’s electron-donating effects.
- Reactivity : Expected to exhibit moderate reactivity—higher than aliphatic HDI (due to ring strain) but lower than aromatic TDI. Sulfur may facilitate thiourethane formation or coordination chemistry.
- Applications : Hypothesized niche uses in biomedical polymers or corrosion-resistant coatings (unconfirmed in provided evidence).
Comparative Data Analysis
Research Findings and Regulatory Considerations
- HDI : Classified as hazardous under GHS (skin irritation, acute toxicity) with strict handling protocols .
- TDI: Regulatory challenges due to synonym variability (e.g., “benzene, 1,3-diisocyanatomethyl” vs. “toluene diisocyanate”) complicating compliance reporting .
- 2-Isocyanatothiolane: Limited toxicity or regulatory data available. Safety protocols for isocyanates (e.g., ventilation, PPE) should be assumed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
